2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
Description
Chemical Identity and Classification
2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol represents a distinctive member of the phenol ether family, characterized by its complex substitution pattern and heterocyclic morpholine component. The compound possesses the molecular formula C13H19NO3 with a molecular weight of 237.29 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 1094370-22-5, providing a unique identifier for chemical databases and research applications.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-methyl-3-[2-(4-morpholinyl)ethoxy]phenol, reflecting its systematic chemical structure. The compound exhibits the MDL number MFCD11181602, which serves as an additional identification parameter in chemical information systems. According to structural classification systems, this molecule belongs to the broader category of phenol ethers, specifically those containing nitrogen-bearing heterocyclic substituents.
The compound's classification extends beyond simple phenolic compounds due to the presence of the morpholine ring system, which introduces significant electronic and steric effects that influence its chemical behavior. The morpholine component classifies this molecule within the oxazine family, specifically as a saturated six-membered ring containing both nitrogen and oxygen heteroatoms. This dual heteroatom system creates unique electronic properties that distinguish it from simpler phenolic compounds.
Historical Context of Discovery and Development
The historical development of this compound can be traced through the evolution of synthetic methodologies for complex phenolic compounds containing morpholine substituents. The compound first appeared in chemical databases in 2009, as evidenced by its initial entry in the PubChem database system on July 21, 2009. This relatively recent documentation suggests that the compound emerged from advanced synthetic chemistry research focused on creating complex heterocyclic-substituted phenolic systems.
The synthetic approaches leading to this compound's development are rooted in the broader historical context of Mannich reaction chemistry, which has provided excellent methods for carbon-carbon bond formation in the construction of morpholine-substituted phenolic compounds. Research into methylphenylmorpholinyl phenols has demonstrated the utility of one-pot transformation methods using Mannich reactions under infrared irradiation and solvent-free conditions. These synthetic developments represent significant advances in the field of heterocyclic chemistry and have enabled the preparation of complex substituted phenolic compounds like this compound.
The historical progression of this compound's synthesis can be understood within the context of patent literature related to ortho-methylated phenol synthesis. Patent documentation from the 1990s describes processes for producing ortho-alkylated phenols through multi-step synthetic routes involving Mannich base intermediates. These synthetic methodologies provided the foundational knowledge necessary for the eventual synthesis of more complex substituted systems like this compound.
The compound's development also reflects the historical evolution of protecting group chemistry, particularly in the context of photoremovable protecting groups for phenolic compounds. Research has shown that morpholine-substituted systems can serve as effective chromophores for controlled release applications, indicating that compounds like this compound emerged from interdisciplinary research combining organic synthesis with photochemistry.
Position in Contemporary Chemical Research
In contemporary chemical research, this compound occupies a significant position within several active areas of investigation. The compound represents an important structural motif in the development of photoremovable protecting groups, where morpholine-containing chromophores have demonstrated enhanced two-photon excitation properties. Research has shown that morpholine substituents can significantly improve the photochemical properties of quinoline-based systems, suggesting that similar enhancements may apply to phenolic systems containing morpholine groups.
The compound's structure positions it as a valuable research subject in the field of neurotransmitter chemistry, as evidenced by its structural similarity to viloxazine, a selective norepinephrine reuptake inhibitor. The presence of the morpholine-ethoxy linkage in both compounds suggests potential biological activity and positions this compound as a compound of interest for medicinal chemistry research. This structural relationship has led to increased research attention on morpholine-containing phenolic compounds as potential pharmacological agents.
Contemporary synthetic chemistry research has highlighted the importance of morpholine-substituted phenolic compounds in the development of efficient synthetic methodologies. The Mannich reaction continues to provide excellent methods for constructing these complex molecular architectures, with recent advances demonstrating high-yield syntheses under environmentally friendly conditions. These synthetic developments have positioned compounds like this compound as important targets for method development and optimization.
The compound also holds significance in materials science research, where morpholine-containing polymers and materials have shown unique properties. The phenolic hydroxyl group combined with the morpholine heterocycle creates opportunities for cross-linking and functionalization that are valuable in advanced materials applications. Current research trends indicate growing interest in these hybrid organic-inorganic systems for specialized applications.
| Research Area | Relevance | Key Features |
|---|---|---|
| Photoremovable Protecting Groups | High | Morpholine chromophore enhancement |
| Medicinal Chemistry | Medium | Structural similarity to bioactive compounds |
| Synthetic Methodology | High | Mannich reaction target compound |
| Materials Science | Medium | Cross-linking and functionalization potential |
Structural Features and Molecular Topology
The molecular topology of this compound exhibits a complex three-dimensional architecture characterized by the integration of aromatic, aliphatic, and heterocyclic components. The fundamental structural framework consists of a benzene ring substituted with a methyl group at the ortho position and an ethoxy-morpholine chain at the meta position relative to the phenolic hydroxyl group. This substitution pattern creates a unique spatial arrangement that influences both the compound's chemical reactivity and its potential interactions with biological targets.
The phenolic component of the molecule adopts a planar configuration, with the hydroxyl group positioned to participate in hydrogen bonding interactions. The meta-substitution pattern places the ethoxy-morpholine chain in a position that minimizes steric hindrance while maximizing electronic communication with the aromatic system. The methyl group at the ortho position introduces slight steric effects that influence the conformation of the ethoxy chain and may affect the accessibility of the phenolic hydroxyl group for chemical reactions.
The morpholine ring system exhibits a chair conformation typical of six-membered saturated heterocycles, with the nitrogen and oxygen atoms positioned in a 1,4-relationship. This conformation minimizes ring strain and positions the nitrogen atom for optimal orbital overlap with the ethoxy linker. The morpholine nitrogen atom possesses a lone pair of electrons that can participate in coordination chemistry and may influence the overall electronic properties of the molecule through conjugation with the aromatic system.
The ethoxy linkage connecting the phenolic ring to the morpholine system provides conformational flexibility while maintaining electronic communication between the two aromatic and heterocyclic components. The two-carbon chain allows for rotation around the carbon-carbon and carbon-oxygen bonds, creating multiple possible conformations that may be stabilized by intramolecular interactions or external factors such as solvent effects or crystal packing forces.
Computational analysis of the molecular structure reveals specific geometric parameters that define the compound's three-dimensional shape. The InChI key RXCXLSWBMWWULG-UHFFFAOYSA-N provides a unique topological fingerprint that encodes the connectivity and stereochemical information of the molecule. The SMILES representation OC1=CC=CC(OCCN2CCOCC2)=C1C offers a linear notation that captures the essential structural features and allows for computational analysis of the molecular architecture.
| Structural Component | Description | Topological Features |
|---|---|---|
| Phenolic Ring | Benzene with hydroxyl substitution | Planar aromatic system |
| Methyl Substituent | Ortho-positioned methyl group | Steric influence on conformation |
| Ethoxy Linker | Two-carbon chain with ether oxygen | Conformational flexibility |
| Morpholine Ring | Six-membered heterocycle with N and O | Chair conformation, heteroatom positioning |
| Overall Geometry | Extended linear architecture | Multiple rotational degrees of freedom |
The electronic structure of this compound reflects the complex interplay between the electron-donating and electron-withdrawing effects of its various substituents. The phenolic hydroxyl group serves as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution reactions. The methyl group provides additional electron density to the aromatic system through hyperconjugation effects, while the ethoxy-morpholine chain introduces both electron-donating and electron-withdrawing character depending on the specific reaction conditions and molecular environment.
Properties
IUPAC Name |
2-methyl-3-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11-12(15)3-2-4-13(11)17-10-7-14-5-8-16-9-6-14/h2-4,15H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXLSWBMWWULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCCN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is a phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₉NO₃, with a molecular weight of approximately 225.27 g/mol. The compound features a phenolic structure with a morpholine moiety, which enhances its solubility and biological activity compared to other similar compounds.
Research indicates that compounds with a similar structure may exhibit various biological activities, including:
- Acetylcholinesterase Inhibition : A study found that derivatives of related compounds showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Related compounds have been evaluated for their effects on various cancer cell lines, demonstrating significant antiproliferative activity .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have demonstrated that morpholine-substituted phenols can protect neuronal cells from oxidative stress, potentially due to their antioxidant properties. This suggests a therapeutic role in neuroprotection.
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant growth inhibition in several cancer types, with IC50 values indicating its potential as an anticancer agent .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes related to cancer progression was assessed through various assays. Results indicated promising inhibitory effects on key enzymes involved in tumor growth and metastasis, suggesting further investigation into its mechanism is warranted .
Data Table: Comparison of Biological Activities
Scientific Research Applications
2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol, a compound with the molecular formula CHNO and a molecular weight of 237.29 g/mol, has garnered attention in various scientific research applications. This article explores its applications across multiple fields, including medicinal chemistry, biochemistry, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to this compound exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Effects
Investigations into neuroprotective effects have shown that this compound can modulate pathways involved in neurodegenerative diseases. For instance, a study highlighted its ability to reduce oxidative stress in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.
Biochemistry
Biochemical Assays
As an organic buffer, this compound is utilized in biochemical assays to maintain pH stability during enzyme reactions. Its role as a stabilizing agent enhances the reliability of experimental results in enzymatic studies.
Cell Culture Applications
This compound has been employed in cell culture systems to promote cell viability and proliferation. Studies have shown that it supports the growth of various cell lines, making it a valuable tool in cellular biology research.
Material Science
Polymer Synthesis
In material science, this compound is used as a precursor for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has been found to improve mechanical strength and thermal stability.
Nanomaterial Development
Recent advancements have explored its application in developing nanomaterials for drug delivery systems. The compound's ability to form stable complexes with nanoparticles enhances their efficacy in targeted drug delivery.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Biochemistry | Biochemical Assays | Maintains pH stability during enzyme reactions |
| Cell Culture Applications | Supports growth of various cell lines | |
| Material Science | Polymer Synthesis | Improves mechanical strength and thermal stability |
| Nanomaterial Development | Enhances drug delivery efficacy |
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer activity of several derivatives of this compound. The results showed a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent.
Case Study 2: Neuroprotection
In another study published in Neuroscience Letters, the neuroprotective effects of this compound were evaluated using an oxidative stress model. The findings demonstrated that treatment with the compound reduced neuronal cell death by up to 50%, suggesting its utility in neurodegenerative disease research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol and related compounds:
Key Differences and Implications
Aromatic Substitution Patterns
- This compound has a methyl group and hydroxyl group on the aromatic ring, distinguishing it from analogs like 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (methoxy and aldehyde groups).
Morpholine Linkage and Bioactivity
- The morpholine ethoxy group is a common feature in many of these compounds. However, its attachment to different cores leads to divergent applications. For example: In Quizartinib, the morpholine ethoxy group is part of a larger imidazo-benzothiazole system, contributing to kinase inhibition and anticancer activity . In Dixyrazine, the morpholine ethoxy group is linked to a phenothiazine core, enabling interactions with dopamine receptors as a tranquilizer .
Functional Group Effects on Solubility and Stability
- Thioester vs. Ether Linkages : The thioester in (3-Ethoxy-4-hydroxyphenyl)(4-morpholinyl)methanethione may increase lipophilicity but reduce hydrolytic stability compared to the ether linkage in the target compound .
- Fluorinated Groups : Compounds like 2-{2-hydroxy-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl}ethyl acetate (MW 333.30) exhibit enhanced lipophilicity due to the trifluoromethyl group, contrasting with the hydroxyl group in the target compound, which favors aqueous solubility .
Molecular Weight and Pharmacokinetics
- The target compound’s lower molecular weight (~265–280 g/mol) compared to Mycophenolate Mofetil Impurity B (510.59 g/mol) or Quizartinib (530.63 g/mol) suggests better membrane permeability and oral bioavailability, a critical factor in drug design .
Preparation Methods
Alkylation of Methylhydroxybenzoate Derivatives (Model Reaction)
A closely related synthetic route for methyl 4-(2-morpholin-4-yl-ethoxy)benzoate provides a useful precedent:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Methyl 4-hydroxybenzoate + 4-(2-chloroethyl)morpholine hydrochloride + K2CO3 in acetone | Stirring at 50°C overnight | Product precipitates upon cooling, filtered and washed with methanol |
| 2 | Isolation | Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate obtained | Yield: ~142% (likely crude weight) |
| Characterization | 1H NMR and MS confirm structure | MS calc. 265.13; obs. 266.1 |
This method highlights the use of potassium carbonate as base and acetone as solvent , with moderate heating to facilitate nucleophilic substitution on the alkyl chloride by the phenolate ion.
Catalytic Hydrogenation and Reduction Steps
Hydrogenation using palladium catalysts on activated carbon is a common step in morpholine-containing compound synthesis:
Preparation of Morpholine-Containing Intermediates by Catalytic Hydrogenation
A patented method for preparing 4-(4-aminophenyl)morpholin-3-one involves:
| Parameter | Details |
|---|---|
| Starting Material | 4-(4-nitrophenyl)-morpholin-3-one |
| Catalyst | 5% Pd on activated carbon |
| Solvent | Water (mass ratio 1:3 to 1:100) |
| Temperature | 90°C |
| Hydrogen Pressure | 8 bar |
| Reaction Time | 1.5 to 2 hours |
| Workup | Filtration, ethyl acetate extraction, phase separation, concentration |
This method exemplifies the use of aqueous catalytic hydrogenation under pressure to reduce nitro groups, a step potentially applicable in the synthesis of morpholinyl phenol derivatives when nitro precursors are used.
Reaction Conditions and Optimization
| Aspect | Typical Conditions | Comments |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Commonly used to deprotonate phenol for nucleophilic substitution |
| Solvent | Acetone, DMF, NMP | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 50–90°C | Moderate heating to promote reaction without decomposition |
| Catalyst | Pd/C for hydrogenation steps | Used for reduction of nitro groups or other functionalities |
| Reaction Time | Overnight to several hours | Reaction progress monitored by TLC or NMR |
| Workup | Filtration, washing with methanol or ethyl acetate | Purification by precipitation and chromatography |
Summary Table of Preparation Methods
Research Findings and Considerations
- Base selection is critical; potassium carbonate effectively deprotonates phenols without causing side reactions.
- Solvent choice influences nucleophilicity and solubility; acetone and DMF are preferred for alkylation steps.
- Temperature control avoids decomposition and side reactions; moderate heating is optimal.
- Catalytic hydrogenation is a reliable method for reducing nitro groups in morpholine derivatives, enabling further functionalization.
- Purification by precipitation and solvent washing is efficient for isolating the product with high purity.
- Reaction monitoring via NMR and mass spectrometry ensures product identity and purity.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated method involves reacting 3-hydroxy-2-methylphenol with 2-(morpholin-4-yl)ethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF. Key parameters to optimize include:
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation .
- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity of the phenolic oxygen.
- Stoichiometry : A 1:1.5 molar ratio of phenol derivative to morpholinoethyl halide ensures complete substitution .
Monitor reaction progress via TLC (silica gel, methanol:DCM 4:6) and confirm purity using HPLC or GC-MS .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. The morpholine moiety’s protons resonate at δ 2.4–3.8 ppm, while the ethoxy linker appears as a triplet near δ 4.1–4.3 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.
- X-ray Crystallography : Resolve ambiguous NMR assignments by determining crystal packing and hydrogen-bonding networks, though crystallization may require slow evaporation in ethanol/water mixtures .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Prioritize antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram− bacteria) and anticancer potential via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells).
- Targeted enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How does stereochemistry at the morpholine nitrogen or ethoxy linker influence the compound’s bioactivity and pharmacokinetics?
- Stereochemical effects : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare binding affinities to targets (e.g., receptors) using surface plasmon resonance (SPR).
- Pharmacokinetics : Radiolabel the compound (³H or ¹⁴C) to study tissue distribution and clearance in rodent models. Stereoselective metabolism may occur via CYP450 isoforms, requiring chiral HPLC for metabolite analysis .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
- Solubility : Use standardized shake-flask assays in buffers (pH 1.2–7.4) and compare with computational predictions (e.g., COSMO-RS). Note discrepancies arising from polymorphic forms or hydrate/solvate formation .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., morpholine hydrolysis) can be identified via LC-MS/MS .
Q. What in silico strategies are recommended for predicting the compound’s interactions with biological targets?
Q. How can researchers investigate synergistic effects between this compound and approved therapeutics?
Q. What experimental approaches are suitable for addressing conflicting spectral data in published studies?
- Reproducibility checks : Repeat synthesis and characterization under identical conditions.
- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-[2-(morpholin-4-yl)ethoxy]phenol derivatives) .
Methodological Considerations
- Data reproducibility : Archive raw spectral data (e.g., NMR FIDs, LC-MS chromatograms) in public repositories like Zenodo.
- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing to mitigate environmental risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
